3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness ADME Prediction

3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with a 4-methoxybenzyl substituent at the N3 position. Its molecular formula is C14H12N2O3S, molecular weight 288.32 g/mol, and it features a thieno[3,2-d] ring fusion pattern that distinguishes it from the isomeric thieno[2,3-d]pyrimidine series.

Molecular Formula C14H12N2O3S
Molecular Weight 288.321
CAS No. 1223888-84-3
Cat. No. B597893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS1223888-84-3
Molecular FormulaC14H12N2O3S
Molecular Weight288.321
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O
InChIInChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18)
InChIKeyGBVIVVHEVHMWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1223888-84-3) Is a Non-Interchangeable Thienopyrimidine Scaffold


3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with a 4-methoxybenzyl substituent at the N3 position [1]. Its molecular formula is C14H12N2O3S, molecular weight 288.32 g/mol, and it features a thieno[3,2-d] ring fusion pattern that distinguishes it from the isomeric thieno[2,3-d]pyrimidine series [1]. The compound serves as a versatile intermediate in medicinal chemistry, with its substitution pattern directly influencing physicochemical properties critical for biological activity [1].

Why Generic Substitution Fails: The Critical Role of the 4-Methoxybenzyl Group in Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione


Within the thieno[3,2-d]pyrimidine-2,4-dione family, even minor modifications to the N3 substituent produce significant shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. The 4-methoxybenzyl group in CAS 1223888-84-3 introduces an additional hydrogen-bond acceptor (methoxy oxygen) and increases the rotatable bond count compared to methyl- or halogen-substituted benzyl analogs, while maintaining a lower calculated logP than more lipophilic variants such as the 3,4-dimethylbenzyl analog [1][2]. These properties directly affect solubility, permeability, and target engagement, making the compound non-interchangeable with close analogs in screening cascades or lead optimization programs [1][2].

Quantitative Differentiation Evidence for 3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1223888-84-3)


Lipophilicity Reduction vs. 3,4-Dimethylbenzyl Analog: XLogP3 Delta of 0.8

The target compound exhibits a predicted XLogP3 of 2.1, compared to 2.9 for the 3,4-dimethylbenzyl analog [1][2]. This 0.8-unit reduction indicates substantially lower lipophilicity, which is correlated with improved aqueous solubility and reduced non-specific protein binding [1][2].

Lipophilicity Drug-likeness ADME Prediction

Increased Hydrogen-Bond Acceptor Capacity: 4 HBA vs. 3 in Dimethyl Analog

The 4-methoxybenzyl substituent introduces an additional hydrogen-bond acceptor (the methoxy oxygen), giving the target compound a total HBA count of 4, compared to 3 for the 3,4-dimethylbenzyl analog [1][2]. This extra HBA capability can enhance interactions with polar residues in biological targets and improve aqueous solubility [1][2].

Hydrogen bonding Target engagement Solubility

Conformational Flexibility Advantage: 3 Rotatable Bonds vs. 2 in Dimethyl Analog

The target compound has 3 rotatable bonds, compared to 2 for the 3,4-dimethylbenzyl analog [1][2]. The additional rotatable bond arises from the methoxy group orientation, providing greater conformational freedom that can influence binding kinetics and induced-fit recognition [1][2].

Conformational flexibility Entropy Binding kinetics

Higher Topological Polar Surface Area (TPSA): 86.9 Ų vs. ~70 Ų for Dimethyl Analog

The target compound has a computed TPSA of 86.9 Ų, approximately 17 Ų higher than the estimated TPSA of ~70 Ų for the 3,4-dimethylbenzyl analog [1][2]. This increase is primarily due to the methoxy oxygen contribution, and falls within a range that influences passive membrane permeability and blood-brain barrier penetration [1][2].

Polar surface area Membrane permeability Blood-brain barrier

Regioisomeric Scaffold Differentiation: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine Core

The target compound features a thieno[3,2-d]pyrimidine-2,4-dione core, whereas a closely related regioisomer, 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 338777-25-6), possesses a thieno[2,3-d]pyrimidin-4-one core [1][2]. This regioisomeric difference alters the electronic distribution and hydrogen-bonding pattern of the fused heterocycle, with the [3,2-d] series containing two carbonyl groups versus one in the [2,3-d] series, leading to distinct molecular recognition profiles [1][2].

Regioisomerism Electronic distribution Bioisosterism

High-Value Research and Industrial Application Scenarios for 3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

When optimizing kinase inhibitor leads for improved solubility and reduced off-target binding, the target compound’s XLogP3 of 2.1 offers a clear advantage over more lipophilic analogs such as the 3,4-dimethylbenzyl derivative (XLogP3 = 2.9) [1]. This lower lipophilicity is predicted to enhance aqueous solubility and reduce non-specific protein binding, making it a preferred choice for early-stage ADME screening cascades [1].

Fragment-Based Drug Discovery Requiring Hydrogen-Bonding Density

The 4-methoxybenzyl substituent provides an additional hydrogen-bond acceptor (HBA = 4) compared to simple alkylbenzyl analogs (HBA = 3), which can be exploited in fragment-based drug discovery to probe polar interactions with kinase hinge regions or other H-bond-dependent binding sites [1][2].

CNS Drug Discovery Programs with TPSA Threshold Criteria

For CNS-targeted programs where TPSA below 90 Ų is often desirable for brain penetration, the target compound’s TPSA of 86.9 Ų sits near the threshold, while the dimethyl analog’s lower TPSA (~70 Ų) may predict higher passive permeability [1][2]. This differentiation allows medicinal chemists to fine-tune CNS exposure by selecting the appropriate benzyl substituent [1][2].

Regioisomeric Series Profiling for Target Selectivity

When profiling thienopyrimidine libraries against a panel of kinases or other targets, the thieno[3,2-d] core of the target compound must be evaluated separately from the thieno[2,3-d] series due to their distinct electronic and hydrogen-bonding characteristics [1][3]. Purchasing both regioisomers in parallel enables comprehensive structure-activity relationship (SAR) elucidation [1][3].

Quote Request

Request a Quote for 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.